Oxyacanthan-7-ol, 6,6',12'-trimethoxy-2,2'-dimethyl-, (1alpha,1'alpha)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxyacanthan-7-ol, 6,6’,12’-trimethoxy-2,2’-dimethyl-, (1alpha,1’alpha)- is a complex organic compound with the molecular formula C37H40N2O6. This compound is known for its unique structural features, including multiple methoxy groups and a complex ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxyacanthan-7-ol, 6,6’,12’-trimethoxy-2,2’-dimethyl-, (1alpha,1’alpha)- involves multiple steps, starting from simpler organic moleculesCommon reagents used in the synthesis include methanol, dimethyl sulfate, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Oxyacanthan-7-ol, 6,6’,12’-trimethoxy-2,2’-dimethyl-, (1alpha,1’alpha)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Methoxy groups can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Oxyacanthan-7-ol, 6,6’,12’-trimethoxy-2,2’-dimethyl-, (1alpha,1’alpha)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Oxyacanthan-12’-ol, 6,6’,7-trimethoxy-2,2’-dimethyl-
- 6,6’,7-Trimethoxy-2,2’-dimethyloxyacanthan-12’-ol
- 6,6’,12’-Trimethoxy-2,2’-dimethyloxyacanthan-7-ol
Uniqueness
Oxyacanthan-7-ol, 6,6’,12’-trimethoxy-2,2’-dimethyl-, (1alpha,1’alpha)- is unique due to its specific structural configuration and the presence of multiple methoxy groups. This gives it distinct chemical and biological properties compared to similar compounds .
Properties
CAS No. |
39027-78-6 |
---|---|
Molecular Formula |
C37H40N2O6 |
Molecular Weight |
608.7 g/mol |
IUPAC Name |
(1S,14S)-6,20,25-trimethoxy-2,15-dimethyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),18,20,22(33),24,26,31-dodecaen-21-ol |
InChI |
InChI=1S/C37H40N2O6/c1-21-23-8-11-29(41-3)31(17-23)44-26-9-6-22(7-10-26)16-28-34-25(13-15-39(28)2)19-33(43-5)36(40)37(34)45-32-20-27-24(18-30(32)42-4)12-14-38-35(21)27/h6-11,17-21,28,35,38,40H,12-16H2,1-5H3/t21?,28-,35-/m0/s1 |
InChI Key |
YNSGXYHJGNHLOT-BYMCDGRDSA-N |
Isomeric SMILES |
CC1[C@H]2C3=CC(=C(C=C3CCN2)OC)OC4=C5[C@H](CC6=CC=C(C=C6)OC7=C(C=CC1=C7)OC)N(CCC5=CC(=C4O)OC)C |
Canonical SMILES |
CC1C2C3=CC(=C(C=C3CCN2)OC)OC4=C5C(CC6=CC=C(C=C6)OC7=C(C=CC1=C7)OC)N(CCC5=CC(=C4O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.